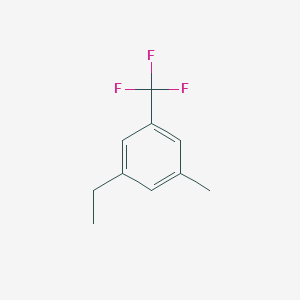
5-Ethyl-3-methylbenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-methylbenzotrifluoride is an organic compound with the molecular formula C10H11F3. It is a derivative of benzotrifluoride, characterized by the presence of an ethyl group and a methyl group on the benzene ring. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylbenzotrifluoride typically involves the alkylation of benzotrifluoride derivatives. One common method is the Friedel-Crafts alkylation, where benzotrifluoride reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as distillation and recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity of the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form hydrocarbons.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-methylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals, including solvents and coatings.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-methylbenzotrifluoride involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the electronic properties of the benzene ring, making it more reactive towards electrophiles. The compound can participate in various pathways, including those involving electrophilic aromatic substitution and radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotrifluoride (C7H5F3): The parent compound with a trifluoromethyl group attached to the benzene ring.
4-Ethylbenzotrifluoride (C9H9F3): A similar compound with an ethyl group at the para position relative to the trifluoromethyl group.
3-Methylbenzotrifluoride (C8H7F3): A compound with a methyl group at the meta position relative to the trifluoromethyl group.
Uniqueness
5-Ethyl-3-methylbenzotrifluoride is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and applications. The combination of these substituents with the trifluoromethyl group makes it a valuable compound in various chemical processes.
Eigenschaften
Molekularformel |
C10H11F3 |
|---|---|
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
1-ethyl-3-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H11F3/c1-3-8-4-7(2)5-9(6-8)10(11,12)13/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
ILJLVWWWLWSARH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















